molecular formula C11H17NO B8710652 1-(4-Methoxyphenyl)butylamine

1-(4-Methoxyphenyl)butylamine

Cat. No.: B8710652
M. Wt: 179.26 g/mol
InChI Key: YFIJHKACBGRMFQ-UHFFFAOYSA-N
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Description

Contextual Significance of Arylalkylamine Chemistry

The arylalkylamine framework, characterized by an aromatic ring linked to an amino group by an alkyl chain, is a cornerstone of organic and medicinal chemistry. This structural motif is present in a vast array of biologically active compounds, including neurotransmitters, hormones, and synthetic molecules designed for therapeutic applications. researchgate.netfrontiersin.org The significance of this class is underscored by the diverse roles its members play in biological systems.

A key area of research is centered on Arylalkylamine N-acyltransferases (AANATs), enzymes that catalyze the transfer of an acetyl group to an arylalkylamine. frontiersin.org In vertebrates, AANAT is famously known as the "timezyme" because it controls the rhythmic production of melatonin (B1676174), a crucial hormone for regulating circadian rhythms. nih.govfrontiersin.org This enzyme's activity, which converts serotonin (B10506) to N-acetylserotonin in the melatonin synthesis pathway, is a subject of extensive study. nih.govpsu.edu In addition to signaling, AANATs are involved in detoxification processes. nih.gov

In insects, these enzymes play critical roles in inactivating neurotransmitters like dopamine (B1211576) and octopamine, and are essential for processes such as cuticle sclerotization (hardening). pnas.org The study of arylalkylamines also extends to their free-radical chemistry, which is crucial for understanding their metabolic pathways and potential biological effects. researchgate.net The versatility of the arylalkylamine scaffold makes it a frequent subject of synthetic and structure-activity relationship (SAR) studies aimed at developing new compounds with specific biological targets. researchgate.net

Rationale and Scope of Academic Inquiry into 1-(4-Methoxyphenyl)butylamine

Direct and extensive academic research focused exclusively on this compound is limited. Its scientific relevance is best understood not as a standalone compound of major interest, but as a component within broader synthetic and medicinal chemistry programs. The primary rationale for its academic inquiry stems from its utility in structure-activity relationship (SAR) studies.

In the field of drug discovery, chemists systematically modify the core arylalkylamine structure to understand how changes to the aromatic ring, the alkyl chain, and the amine group affect a compound's biological activity. This compound represents a specific variation of this scaffold, featuring a methoxy (B1213986) group at the para position of the phenyl ring and a butylamine (B146782) side chain. Its synthesis and characterization allow researchers to probe the influence of these specific structural features. For instance, studies on related indolebutylamines have investigated how such structures interact with serotonin receptors. nih.gov

The synthesis of enantiopure 1-aryl-1-butylamines, including related structures, highlights the academic interest in creating stereochemically pure compounds for more precise biological evaluation. rug.nl Therefore, the academic inquiry into this compound is primarily driven by its role as a building block or a data point in the systematic exploration of the chemical space around the arylalkylamine pharmacophore.

Chemical Properties of this compound
PropertyValue
Molecular FormulaC₁₁H₁₇NO
Molecular Weight179.26 g/mol
CAS Number51089-97-5
MDL NumberMFCD09809086
StorageKeep in dark place, inert atmosphere, 2-8°C

Historical Trajectories and Current State of Research on Related Chemical Classes

Research into arylalkylamines has evolved significantly over the decades. Early investigations, particularly in the mid-20th century, were often focused on phenylalkylamines like amphetamine and its derivatives, exploring their stimulant properties. researchgate.net This led to the synthesis and study of a wide range of analogs, including methoxylated compounds like para-Methoxyamphetamine (PMA) and para-methoxymethamphetamine (PMMA). springermedizin.detaylorandfrancis.com

A distinct and highly significant trajectory began with the study of AANATs. The foundational work in the 1970s identified AANAT as the key enzyme in the nocturnal synthesis of melatonin, establishing a link between an arylalkylamine-modifying enzyme and biological clocks. frontiersin.org This discovery opened up a new field of research focused on the regulation and function of these enzymes in various species.

The current state of research is multifaceted. Scientists are exploring the evolutionary history of AANATs, using genomic data to understand how these enzymes have diversified across different animal taxa, from insects to vertebrates. psu.eduresearchgate.net There is ongoing work in synthetic chemistry to create novel arylalkylamine derivatives with potential neurotropic or cardiovascular effects, often involving complex multi-step syntheses. cas.cz Furthermore, detailed neurochemical studies continue to investigate the effects of related compounds. For example, research on PMA and PMMA examines their impact on brain neurotransmitter systems, such as serotonin, providing insights into their neurotoxic potential. springermedizin.denih.gov This contemporary research combines molecular biology, evolutionary genetics, synthetic chemistry, and neuropharmacology to continue unlocking the vast potential of the arylalkylamine chemical class.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

1-(4-methoxyphenyl)butan-1-amine

InChI

InChI=1S/C11H17NO/c1-3-4-11(12)9-5-7-10(13-2)8-6-9/h5-8,11H,3-4,12H2,1-2H3

InChI Key

YFIJHKACBGRMFQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC=C(C=C1)OC)N

Origin of Product

United States

Structural Characteristics and Stereochemical Considerations of 1 4 Methoxyphenyl Butylamine

Systematic Nomenclature and Molecular Connectivity

The systematic name for 1-(4-Methoxyphenyl)butylamine, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 1-(4-methoxyphenyl)butan-1-amine . This name is derived by identifying the longest carbon chain containing the functional group, which is a butane chain. The amine group is located at the first carbon of this chain, hence "butan-1-amine". This carbon is also attached to a phenyl group substituted with a methoxy (B1213986) group at the para (4th) position, leading to the "1-(4-methoxyphenyl)" prefix.

The molecular formula for this compound is C₁₁H₁₇NO. The molecular connectivity is characterized by a central sp³-hybridized carbon atom bonded to four distinct groups:

A hydrogen atom.

An amino group (-NH₂).

A propyl group (-CH₂CH₂CH₃).

A 4-methoxyphenyl (B3050149) group (-C₆H₄OCH₃).

The 4-methoxyphenyl group consists of a benzene ring where a methoxy group (-OCH₃) is attached to the carbon atom at the para position relative to the point of attachment of the butylamine (B146782) chain.

AttributeDescription
Systematic IUPAC Name 1-(4-methoxyphenyl)butan-1-amine
Molecular Formula C₁₁H₁₇NO
Key Functional Groups Primary amine, Phenyl ether
Core Structure Butylamine chain attached to a substituted phenyl ring

Chirality and Enantiomeric Forms of this compound

The presence of a stereogenic center in this compound gives rise to chirality, meaning the molecule is non-superimposable on its mirror image. This leads to the existence of two distinct enantiomeric forms.

Identification of the Stereogenic Center

The stereogenic center, or chiral center, in this compound is the carbon atom at the first position of the butylamine chain (C1). This carbon is bonded to four different substituents:

A hydrogen atom (-H)

An amino group (-NH₂)

A propyl group (-CH₂CH₂CH₃)

A 4-methoxyphenyl group (-C₆H₄OCH₃)

The presence of these four unique groups makes this carbon atom a center of chirality.

Methodologies for R/S Configuration Assignment

The absolute configuration of the stereogenic center is assigned as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left) using the Cahn-Ingold-Prelog (CIP) priority rules researchgate.netmdpi.comnih.gov. The assignment process involves the following steps:

Prioritization of Substituents: Each of the four groups attached to the stereogenic center is assigned a priority based on the atomic number of the atom directly bonded to the chiral carbon. Higher atomic numbers receive higher priority.

Priority 1: The nitrogen atom of the amino group (-NH₂) has the highest atomic number (Z=7) among the directly attached atoms.

Priority 2: The carbon atom of the 4-methoxyphenyl group is attached to other carbons of the aromatic ring.

Priority 3: The carbon atom of the propyl group is attached to another carbon and two hydrogens.

Priority 4: The hydrogen atom (-H) has the lowest atomic number (Z=1).

When there is a tie in atomic number (as with the two carbon atoms), the atoms attached to them are considered until a point of difference is found. The carbon of the 4-methoxyphenyl group is bonded to other carbons with delocalized pi bonds, giving it a higher priority than the sp³-hybridized carbon of the propyl group.

Orientation of the Molecule: The molecule is oriented in three-dimensional space so that the group with the lowest priority (the hydrogen atom) is pointing away from the observer.

Determining the Direction of Priority: With the lowest priority group in the back, the direction of the sequence from the highest priority group (1) to the second-highest (2) to the third-highest (3) is observed.

If the direction of this sequence is clockwise , the configuration is assigned as R .

If the direction is counter-clockwise , the configuration is assigned as S .

This process allows for the unambiguous naming of the two enantiomers as (R)-1-(4-methoxyphenyl)butan-1-amine and (S)-1-(4-methoxyphenyl)butan-1-amine.

PriorityGroupAtom Bonded to StereocenterAtomic Number (Z)
1 AminoNitrogen7
2 4-MethoxyphenylCarbon6
3 PropylCarbon6
4 HydrogenHydrogen1

Conformational Isomerism and Rotational Dynamics

Conformational isomerism in this compound arises from the rotation around its single bonds. The molecule is not rigid and can adopt various spatial arrangements, or conformations, which have different potential energies. The most significant rotations to consider are around the C-C bonds of the butyl chain and the bond connecting the chiral carbon to the phenyl ring.

Studies on structurally similar molecules, such as amphetamine and other phenethylamine derivatives, indicate that the relative orientation of the amino group and the phenyl ring is crucial in determining the conformational preferences. The two main types of conformers are typically referred to as gauche and anti (or trans), based on the dihedral angle between the amino group and the phenyl ring. It is likely that this compound also exhibits such conformational isomerism.

The rotation around these single bonds is not entirely free but is hindered by an energy barrier. The magnitude of this rotational energy barrier is influenced by several factors, including:

Steric Hindrance: Repulsive interactions between bulky groups as they pass by each other during rotation.

Torsional Strain: The inherent resistance to rotation around single bonds.

Electronic Effects: Interactions between electron clouds of adjacent groups.

For molecules with a substituted phenyl ring, the rotation around the bond connecting the side chain to the ring can be influenced by the nature and position of the substituents on the ring. In the case of this compound, the methoxy group at the para position is unlikely to cause significant steric hindrance to the rotation of the butylamine side chain. However, it can influence the electronic properties of the phenyl ring, which may have a subtle effect on the rotational energy barrier. The dynamics of these rotations are important as the conformational state of the molecule can influence its interactions with other molecules.

Advanced Synthetic Methodologies for 1 4 Methoxyphenyl Butylamine

Retrosynthetic Dissection and Identification of Key Precursors

Retrosynthetic analysis of 1-(4-methoxyphenyl)butylamine reveals several logical disconnections, pointing to readily available starting materials. The most direct approach involves the formation of the amine functionality. This can be envisioned through the reduction of a corresponding imine or oxime, or via the amination of a suitable precursor.

A primary retrosynthetic disconnection breaks the carbon-nitrogen bond, leading back to 1-(4-methoxyphenyl)butan-1-one and an ammonia (B1221849) source. This ketone precursor can be synthesized through Friedel-Crafts acylation of anisole (B1667542) with butanoyl chloride. Another key precursor is 4-methoxyacetophenone, which can be elaborated to the target molecule. For instance, a two-step sequence starting from 4-methoxyacetophenone can be employed in the synthesis of related structures. rsc.org

Alternative retrosynthetic strategies might involve the construction of the butyl chain on a pre-existing aminophenyl scaffold, though this is generally less common. The identification of these key precursors is fundamental to designing a practical and efficient synthesis.

PrecursorSynthetic Connection to Target
1-(4-Methoxyphenyl)butan-1-oneReductive amination
Anisole and Butanoyl ChlorideFriedel-Crafts acylation to form the ketone precursor
4-MethoxyacetophenoneElaboration to the butylamine (B146782) side chain

Asymmetric Catalytic Synthesis of Enantiopure this compound

The synthesis of enantiomerically pure this compound is of paramount importance. Asymmetric catalysis offers the most elegant and atom-economical methods to achieve this.

Asymmetric hydrogenation and transfer hydrogenation of prochiral ketones or imines are powerful tools for synthesizing chiral amines. acs.org These reactions typically employ transition metal catalysts, such as ruthenium or iridium, complexed with chiral ligands. acs.orgd-nb.info

For example, the asymmetric transfer hydrogenation of unprotected α-amino ketones using a RuCl[(S,S)-Teth-TsDpen] catalyst has been shown to produce chiral 1,2-amino alcohols in high yields and excellent enantioselectivities. acs.org While this specific example doesn't directly yield this compound, the principle is transferable to the reduction of the corresponding α-aminoketone precursor. The use of formic acid/triethylamine as a hydrogen source is a common feature of these reactions. acs.org The development of novel chiral phosphine (B1218219) ligands continues to expand the scope and efficiency of these catalytic systems. d-nb.info Iridium-catalyzed asymmetric hydrogenation of N-aryl imines using spiro phosphino-oxazoline chiral ligands has also proven effective for a range of substrates. acs.org

Organocatalysis has emerged as a powerful alternative to metal-based catalysis for asymmetric synthesis. Chiral phosphoric acids, thioureas, and squaramides are common organocatalysts capable of activating substrates towards enantioselective transformations. metu.edu.trmetu.edu.tr

For instance, novel bifunctional squaramide organocatalysts derived from Cinchona alkaloids have been successfully applied in the aza-Henry reaction of t-Boc protected imines and nitroalkanes, producing chiral β-nitroamines with high enantiomeric excess. metu.edu.tr These β-nitroamines can then be reduced to the corresponding chiral diamines. While not a direct synthesis of this compound, this methodology highlights the potential of organocatalysis in constructing chiral amine frameworks.

Biocatalysis offers a green and highly selective approach to chiral amine synthesis. Enzymes, particularly transaminases and lipases, are widely used for this purpose. rsc.orgresearchgate.net

Transaminases can catalyze the asymmetric amination of a prochiral ketone, such as 1-(4-methoxyphenyl)butan-1-one, to directly produce the enantiopure amine. rsc.org For example, ω-transaminases have been used for the synthesis of structurally related amines. mdpi.com The use of whole-cell biocatalysts often simplifies the process and improves enzyme stability. rsc.org

Enzymatic kinetic resolution is another common strategy. This involves the selective acylation of one enantiomer of a racemic amine by a lipase (B570770), such as Candida antarctica lipase B (CAL-B), allowing for the separation of the unreacted enantiomer and the acylated product. researchgate.net For instance, the kinetic resolution of (±)-1-(4-methoxyphenyl)propan-2-amine has been achieved using lipases. rsc.org

EnzymeMethodApplication
Transaminase (ω-TA)Asymmetric reductive amination of a ketoneDirect synthesis of enantiopure amines
Lipase (e.g., CAL-B)Kinetic resolution of a racemic amineSeparation of enantiomers
Alcohol Dehydrogenase (ADH)Enantioselective reduction of a ketone to a chiral alcoholPrecursor for subsequent conversion to the amine

Chemo- and Regioselective Synthesis via Reductive Amination Pathways

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. The direct reductive amination of 1-(4-methoxyphenyl)butan-1-one with ammonia or an ammonia equivalent is a common route. A process for preparing a related compound, arformoterol, involves the reductive amination of 4-methoxyphenyl (B3050149) acetone. google.com

The choice of reducing agent is critical for the success of the reaction. Common reducing agents include sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. acs.org For instance, the reductive amination of ketones can be achieved using ammonium (B1175870) formate (B1220265) as the nitrogen source and palladium as the catalyst. rsc.org Recent advancements have focused on developing milder and more selective reducing agents, such as amine-boranes. purdue.edu

Nucleophilic Substitution and Ring-Opening Routes to this compound Scaffolds

While less direct, nucleophilic substitution and ring-opening reactions can also be employed to construct the this compound scaffold.

A nucleophilic substitution approach could involve the reaction of a suitable alkyl halide with an amine. For example, the synthesis of related secondary amines has been achieved through the nucleophilic substitution of a chloro-intermediate with tert-butylamine. rsc.org Another example is the reaction of 2-chloro-1-(3,4-dihydroxyphenyl)ethan-1-one with t-butylamine. acs.org

Ring-opening reactions are less common for the synthesis of this specific acyclic amine but can be powerful strategies for constructing substituted amine frameworks in general. For example, the ring-opening of activated cyclic precursors like epoxides or aziridines with appropriate nucleophiles can lead to amino alcohol or diamine structures.

Optimization of Reaction Parameters and Process Efficiency

Optimizing reaction conditions is paramount for maximizing yield, minimizing impurities, and ensuring the economic viability of synthesizing this compound. This involves a systematic study of various parameters that influence the reaction's outcome.

The choice of catalyst and solvent system is fundamental in dictating the efficiency and selectivity of the synthesis. In reactions such as catalytic hydrogenation or reductive amination, which are common routes to amines, the catalyst's nature and its loading, along with the solvent's properties, are critical.

The table below illustrates the effect of different solvents on the yield of a representative catalytic reaction, based on findings for similar synthetic processes. rsc.org

SolventRelative Yield (%)Notes
Dimethylformamide (DMF)60Dipolar aprotic solvent, often effective but can be difficult to remove. rsc.org
Tetrahydrofuran (THF)30Common ether solvent. rsc.org
Acetonitrile (MeCN)25Polar aprotic solvent. rsc.org
Toluene22Nonpolar aromatic solvent. rsc.org
Dichloroethane (DCE)20Chlorinated solvent, often avoided due to environmental concerns. rsc.org

The physical parameters of a reaction—temperature, pressure, and duration—are critical levers for controlling process efficiency and product quality.

Temperature: Reaction temperature affects the rate of reaction, with higher temperatures generally leading to faster conversions. However, elevated temperatures can also promote side reactions, leading to impurity formation and reduced selectivity. For the catalytic hydrogenation synthesis of 1-(4-methoxyphenyl)ethylamine, reactions are typically carried out at temperatures ranging from 25 to 60°C, with an optimal range often found between 50-55°C. google.com In other enzyme-catalyzed reactions, an increase in temperature from 25°C to 55°C was shown to significantly increase product yield. conicet.gov.ar Finding the optimal temperature is a trade-off between achieving a desirable reaction rate and maintaining high product purity.

Pressure: For reactions involving gases, such as catalytic hydrogenation with H₂, pressure is a key parameter. Increased hydrogen pressure can enhance the reaction rate by increasing the concentration of dissolved hydrogen. In the synthesis of the ethylamine (B1201723) analogue, hydrogen pressure is typically maintained between 1 kg/cm ² and 15 kg/cm ², with a preferred range of 8 kg/cm ² to 12 kg/cm ². google.com

Reaction Time: The duration of a reaction must be sufficient to allow for maximum conversion of the starting material to the desired product. However, unnecessarily long reaction times can lead to the formation of degradation products and decrease process throughput. Optimization studies for the synthesis of related compounds show that reaction times can range from a few hours to over 12 hours, depending on the specific conditions. google.comacs.org For instance, the conversion of an azide (B81097) to a tetrazole with n-butylamine reached full conversion in 12 hours at ambient temperature, but this time was reduced to 2 hours at 40°C. acs.orgnih.gov

The following interactive table summarizes typical ranges for these optimized parameters in related amine syntheses. google.com

ParameterTypical RangeOptimized Range
Temperature25 - 60°C50 - 55°C
Pressure1 - 15 kg/cm²8 - 12 kg/cm²
Reaction Time1 - 12 hours10 - 12 hours

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is essential for developing modern, environmentally responsible synthetic processes. rsc.org This involves designing reactions that are not only efficient but also minimize waste and utilize sustainable resources.

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. unicam.it Reactions with high atom economy, such as addition reactions, are inherently less wasteful. unicam.it Classical amine syntheses often suffer from low atom economy due to the use of stoichiometric reagents and the formation of significant amounts of waste. rsc.org

Strategies to improve atom economy and minimize waste in the synthesis of this compound include:

Catalytic Hydrogenation: This method is considered a prime example of a green reaction. Compared to stoichiometric reductions, catalytic routes offer much higher atom economy as the catalyst is used in small amounts and can often be recycled. unicam.it

Reductive Amination: This process, which combines a carbonyl compound with an amine and a reducing agent in a one-pot synthesis, is more atom-economical than multi-step sequences that involve the isolation of an intermediate imine.

Waste Prevention: Designing syntheses to produce only water as a byproduct is a key goal. acs.org The use of heterogeneous catalysts simplifies product purification and catalyst recovery, reducing solvent waste from workup and chromatography. acs.org

Creating sustainable pathways to this compound involves exploring renewable feedstocks and employing environmentally benign catalytic systems.

Biocatalysis and Chemoenzymatic Routes: Enzymes are highly efficient and selective catalysts that operate under mild conditions, making them ideal for sustainable synthesis. rsc.orgrsc.org For the production of valuable chiral amines, ω-transaminases (ATAs) and alcohol dehydrogenases (ADHs) have shown great promise. rsc.org

A chemoenzymatic cascade process has been developed for the synthesis of the isomeric 4-(4-methoxyphenyl)-2-butanamine. oup.comnih.gov This process starts with a biomass-derived compound, 4-methoxybenzaldehyde, which undergoes a one-pot aldol (B89426) condensation-reduction to form the prochiral ketone, 4-(4-methoxyphenyl)-2-butanone. nih.gov

This ketone is then stereoselectively aminated using an ω-transaminase biocatalyst, with isopropylamine (B41738) as the amino donor, to produce the final chiral amine with high yield (>95%) and excellent enantiomeric excess (~100%). oup.comnih.gov

This approach is highly sustainable, with a calculated E-factor (a measure of waste produced) of just 0.01 for the ketone synthesis, where water is the main waste product. nih.gov

Such chemoenzymatic routes, which combine the best features of chemical and biological catalysis, represent a state-of-the-art strategy for the sustainable production of chiral amines like this compound. oup.comrsc.org The use of enzymes from renewable resources aligns perfectly with the principles of green chemistry, offering elegant and practical alternatives to traditional chemical methods. rsc.orgrsc.org

Chemical Reactivity and Derivatization Strategies for 1 4 Methoxyphenyl Butylamine

Reactions of the Primary Amine Functionality

The primary amine group (-NH₂) in 1-(4-Methoxyphenyl)butylamine is a nucleophilic center due to the lone pair of electrons on the nitrogen atom. This makes it susceptible to reactions with a variety of electrophiles, leading to the formation of amides, sulfonamides, urethanes, substituted amines, and imines.

The nucleophilic nitrogen of this compound readily attacks the electrophilic carbon of acylating, sulfonylating, and urethane-forming reagents.

Acylation: This reaction involves treating the amine with acylating agents such as acid chlorides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) to form N-alkyl amides. The reaction is typically rapid and can often be performed at room temperature, sometimes in the presence of a non-nucleophilic base (like pyridine or triethylamine) to neutralize the acidic byproduct (e.g., HCl). orientjchem.orgsemanticscholar.org These reactions are generally high-yielding. orientjchem.org

Sulfonylation: The formation of sulfonamides occurs when the amine reacts with a sulfonyl chloride, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base. semanticscholar.org This reaction, known as the Hinsberg test, is also used to distinguish between primary, secondary, and tertiary amines. The resulting sulfonamide from a primary amine is acidic and thus soluble in aqueous alkali.

Urethane Formation: Urethanes (or carbamates) are synthesized from primary amines by reaction with alkyl chloroformates, for example, ethyl chloroformate. The reaction proceeds via nucleophilic acyl substitution, where the amine displaces the chloride, typically in the presence of a base to scavenge the generated HCl. It is important to distinguish this from the reaction of an amine with an isocyanate, which yields a urea, not a urethane.

Table 1: Examples of Acylation, Sulfonylation, and Urethane Formation Reactions General reactions applicable to primary amines like this compound.

Reaction Type Reagent Example Product Functional Group General Conditions
Acylation Acetic Anhydride N-Substituted Amide Room temperature, neat or in a solvent orientjchem.org
Sulfonylation p-Toluenesulfonyl Chloride N-Substituted Sulfonamide Base (e.g., pyridine), room temperature semanticscholar.org
Urethane Formation Ethyl Chloroformate N-Substituted Urethane (Carbamate) Base (e.g., NaOH or pyridine)

The primary amine of this compound can be alkylated by reaction with alkyl halides, such as methyl iodide, through nucleophilic substitution. This process can be difficult to control, often resulting in a mixture of the mono-alkylated secondary amine, the di-alkylated tertiary amine, and even the tetra-alkylated quaternary ammonium (B1175870) salt. Over-alkylation is a common side reaction.

A more controlled method for synthesizing secondary amines is reductive amination (also known as reductive alkylation). wikipedia.org This process involves the reaction of an amine with a ketone or aldehyde to form an imine intermediate, which is then reduced in situ to the corresponding amine. wikipedia.orgorganic-chemistry.org For instance, reacting this compound with a ketone in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) would yield a secondary amine. Conversely, this compound itself can be synthesized via reductive amination of 4-methoxyphenylacetone with ammonia (B1221849).

Primary amines undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. eijppr.comnih.gov The reaction involves the nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the imine (C=N). eijppr.com The reaction is reversible and typically acid-catalyzed, with the optimal rate often observed in a mildly acidic pH range. For example, the reaction of this compound with benzaldehyde would produce an N-benzylidene-1-(4-methoxyphenyl)butylamine Schiff base. researchgate.net

Table 2: Schiff Base Formation with Various Carbonyl Compounds Illustrative reactions for this compound.

Carbonyl Reactant Product Type Typical Conditions
Benzaldehyde Aromatic Schiff Base Mild acid catalyst (e.g., acetic acid), removal of water
Acetone Aliphatic Ketimine Mild acid catalyst, equilibrium conditions
Cyclohexanone Cycloaliphatic Ketimine Mild acid catalyst, Dean-Stark trap to remove water

The reaction of primary amines with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl, is known as diazotization. unacademy.com The outcome of this reaction depends critically on whether the amine is aliphatic or aromatic. organic-chemistry.org

This compound possesses a primary amine attached to a benzylic carbon, which classifies it as an aliphatic amine. The diazotization of primary aliphatic amines leads to the formation of highly unstable alkyldiazonium salts. organic-chemistry.org These intermediates readily lose molecular nitrogen (N₂) to form a carbocation. The resulting benzylic carbocation is relatively stable and can undergo a variety of subsequent reactions, including:

Substitution: Reaction with nucleophiles present in the medium (e.g., H₂O, Cl⁻) to form alcohols or alkyl halides.

Elimination: Loss of a proton to form an alkene.

Rearrangement: Hydride or alkyl shifts to form a more stable carbocation, followed by substitution or elimination.

This lack of stability and tendency to form product mixtures makes the diazotization of primary aliphatic amines less synthetically useful compared to their aromatic counterparts. organic-chemistry.org Aromatic diazonium salts are significantly more stable due to resonance delocalization with the aromatic ring and are valuable intermediates in organic synthesis (e.g., Sandmeyer reactions). libretexts.org

Transformations Involving the Aromatic Ring System

The phenyl ring of this compound is activated towards electrophilic aromatic substitution (SEAr) due to the presence of the electron-donating methoxy (B1213986) (-OCH₃) group. wikipedia.org

The regiochemical outcome of SEAr reactions on this molecule is governed by the directing effects of the two substituents: the methoxy group and the 1-aminobutyl group.

Methoxy Group (-OCH₃): This is a powerful activating group and is ortho, para-directing due to its ability to donate electron density to the ring via resonance.

1-Aminobutyl Group: The directing effect of this group depends on the reaction's acidity.

Under neutral or basic conditions, the -NH₂ group is weakly activating and ortho, para-directing.

Under the strongly acidic conditions often required for nitration or sulfonation, the amine is protonated to form an ammonium group (-NH₃⁺). This ammonium group is strongly deactivating and a meta-director due to its powerful electron-withdrawing inductive effect.

Given that the methoxy group is a much stronger activating group than the neutral aminoalkyl group, electrophilic substitution is expected to occur at the positions ortho to the methoxy group (C2 and C6, assuming the methoxy is at C4 and the alkylamine at C1). The position para to the methoxy group is already occupied.

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (like FeBr₃ or AlCl₃) would likely result in the substitution of bromine or chlorine at the C2 position (ortho to the methoxy group and meta to the alkylamine chain). wikipedia.orgmasterorganicchemistry.com

Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) generates the nitronium ion (NO₂⁺) as the electrophile. wikipedia.org Under these strongly acidic conditions, the amine will be protonated. The powerful ortho, para-directing effect of the methoxy group will dominate the meta-directing effect of the -NH₃⁺ group, leading to nitration primarily at the position ortho to the methoxy group.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reaction Electrophile (E⁺) Expected Major Product(s)
Bromination Br⁺ (from Br₂/FeBr₃) 2-Bromo-1-(4-methoxyphenyl)butylamine
Nitration NO₂⁺ (from HNO₃/H₂SO₄) 1-(4-Methoxy-2-nitrophenyl)butylamine
Friedel-Crafts Acylation RCO⁺ (from RCOCl/AlCl₃) 2-Acyl-1-(4-methoxyphenyl)butylamine (Acylation may be inhibited by complexation of the Lewis acid with the amine)

Modification of the Methoxy Group

The methoxy group (-OCH3) on the phenyl ring of this compound is a key site for chemical modification, primarily through ether cleavage reactions to yield the corresponding phenol. This transformation, known as O-demethylation, can be achieved under various conditions, with the choice of reagent influencing the reaction mechanism and efficiency.

The most common method for cleaving aryl methyl ethers is through treatment with strong acids, such as hydrogen bromide (HBr) or hydrogen iodide (HI). The reaction proceeds via protonation of the ether oxygen, making it a better leaving group. Subsequently, a nucleophilic halide ion attacks the methyl group in an SN2 reaction, leading to the formation of the phenol and a methyl halide. chemistrysteps.comlibretexts.orglibretexts.org Due to the stability of the aromatic ring, the halide does not attack the sp2-hybridized carbon of the phenyl ring. libretexts.org

Lewis acids are also effective reagents for O-demethylation. Boron tribromide (BBr3) is a particularly powerful reagent for this purpose and is often used in dichloromethane (DCM) at low temperatures. commonorganicchemistry.comresearchgate.net The reaction mechanism involves the coordination of the Lewis acidic boron atom to the ether oxygen, followed by the nucleophilic attack of a bromide ion on the methyl group.

In addition to chemical methods, enzymatic O-demethylation can also be considered. For instance, cytochrome P450 enzymes, such as CYP2D6, are known to catalyze the O-demethylation of analogous compounds like 4-methoxyphenethylamine. researchgate.net This biocatalytic approach offers a high degree of selectivity under mild conditions.

The table below summarizes various reagents and general conditions for the O-demethylation of aryl methyl ethers, which are applicable to this compound.

ReagentTypical ConditionsMechanismReference
HBr or HIAqueous solution, heatSN2 chemistrysteps.comlibretexts.orglibretexts.org
BBr3Dichloromethane, 0 °C to room temperatureLewis acid-assisted SN2 commonorganicchemistry.comresearchgate.net
AlCl3With propanoyl or butanoyl chloride, heatFriedel-Crafts acylation followed by cleavage nih.gov
Cytochrome P450 2D6Enzymatic, physiological conditionsEnzymatic oxidation researchgate.net

Stereoselective Reactions at the Chiral Center of this compound

The presence of a chiral center at the carbon atom adjacent to the phenyl ring and the amino group makes this compound a valuable substrate for stereoselective reactions. These reactions can be broadly categorized into chiral resolution of the racemic mixture and asymmetric synthesis to selectively produce one enantiomer.

Chiral Resolution:

A common and well-established method for resolving racemic amines is through the formation of diastereomeric salts with a chiral resolving agent. For primary amines like this compound, chiral carboxylic acids such as L-(+)-tartaric acid are frequently employed. scribd.comnih.govgoogle.com The principle of this method relies on the differential solubility of the two diastereomeric salts formed between the (R)- and (S)-enantiomers of the amine and the chiral acid. One diastereomeric salt will typically crystallize preferentially from the solution, allowing for its separation by filtration. The resolved amine can then be liberated from the salt by treatment with a base. The efficiency of the resolution can be influenced by the choice of solvent and the specific resolving agent used. quora.com

Kinetic Resolution:

Kinetic resolution is another strategy to separate enantiomers, which relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. For example, palladium-catalyzed enantioselective C-H olefination has been used for the kinetic resolution of β-alkyl phenylethylamine derivatives. nih.govmdpi.com In such a process, one enantiomer reacts faster to form a product, leaving the unreacted starting material enriched in the other enantiomer.

The following table outlines common methods for the chiral resolution of phenylethylamine derivatives, which can be applied to this compound.

MethodChiral Reagent/CatalystPrincipleReference
Diastereomeric Salt CrystallizationL-(+)-Tartaric AcidDifferential solubility of diastereomeric salts scribd.comnih.govgoogle.com
Kinetic ResolutionPalladium catalyst with chiral ligandDifferential reaction rates of enantiomers nih.govmdpi.com
Enzymatic ResolutionLipase (B570770) (e.g., Candida antarctica lipase B)Enantioselective acylation nih.gov

Asymmetric Synthesis:

While resolution separates existing enantiomers, asymmetric synthesis aims to create predominantly one enantiomer from an achiral starting material. Methods for the asymmetric synthesis of chiral amines often involve the use of chiral auxiliaries or catalysts. yale.edunih.gov For instance, the diastereoselective reduction of an imine derived from a prochiral ketone and a chiral amine auxiliary can lead to the formation of an enantioenriched amine. researchgate.net

Mechanistic Elucidation and Kinetic Studies of Key Transformations

Understanding the mechanisms and kinetics of reactions involving this compound is crucial for optimizing reaction conditions and controlling product outcomes.

Mechanism of O-Demethylation:

As previously mentioned, the acidic cleavage of the methoxy ether proceeds through either an SN1 or SN2 mechanism. wikipedia.org For a primary methyl ether attached to an aryl group, the SN2 pathway is dominant. chemistrysteps.com The reaction is initiated by the protonation of the ether oxygen, which increases its leaving group ability. A halide ion then acts as a nucleophile, attacking the less sterically hindered methyl carbon and displacing the phenolic group.

Mechanism of N-Acylation:

The N-acylation of the primary amine group is a fundamental transformation. The mechanism of this reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon of an acylating agent (e.g., an acid chloride or anhydride). This is followed by the elimination of a leaving group to form the amide. researchgate.net In some cases, a catalyst may be employed to activate the acylating agent.

Kinetic Studies:

Further mechanistic investigations, for instance, into the N-acylation of phenethylamines, can elucidate the role of catalysts and reaction conditions on the reaction pathway and efficiency. mdpi.com

Advanced Analytical and Spectroscopic Characterization Techniques for 1 4 Methoxyphenyl Butylamine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural characterization of 1-(4-Methoxyphenyl)butylamine. One-dimensional (1D) NMR (¹H and ¹³C) provides initial information on the number and types of protons and carbons present. However, for a complete and unambiguous assignment of all atoms and to understand the molecule's three-dimensional properties, advanced two-dimensional (2D) techniques and temperature-dependent studies are employed.

Application of 2D NMR Techniques (COSY, HMQC, HMBC, NOESY)

2D NMR experiments are fundamental in establishing the connectivity and spatial relationships of atoms within the this compound molecule.

Correlation SpectroscopY (COSY): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other. For this compound, COSY spectra would show correlations between the methine proton (H1) and the adjacent methylene (B1212753) protons (H2), as well as between the different methylene groups of the butyl chain (H2 to H3, H3 to H4). It also confirms the coupling between the ortho and meta protons on the aromatic ring. youtube.comsdsu.edu

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. sdsu.eduuvic.ca This allows for the unambiguous assignment of each carbon atom in the molecule by linking it to its known proton signal. For instance, the carbon of the methoxy (B1213986) group would show a correlation to the methyl protons, and the chiral methine carbon would correlate with the H1 proton.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC technique is crucial for identifying longer-range couplings (typically over two to three bonds) between protons and carbons. sdsu.eduuvic.ca This is particularly useful for connecting different fragments of the molecule. For example, HMBC would show correlations from the methoxy protons to the C4' carbon of the aromatic ring, and from the H1 proton to the aromatic C1' and C2'/C6' carbons, confirming the attachment of the butylamine (B146782) chain to the phenyl ring.

Nuclear Overhauser Effect SpectroscopY (NOESY): This experiment detects through-space interactions between protons that are in close proximity, providing insights into the molecule's conformation and stereochemistry. youtube.commdpi.com A NOESY spectrum could reveal spatial relationships between the protons of the butyl chain and the aromatic ring protons, helping to define the preferred rotational conformation (rotamers) of the molecule.

A summary of expected 2D NMR correlations for the structural elucidation of this compound is presented below.

Proton (¹H)COSY Correlations (Coupled ¹H)HMQC/HSQC Correlations (Directly Bonded ¹³C)HMBC Correlations (Long-Range ¹³C)NOESY Correlations (Spatially Close ¹H)
H1 (CH-NH₂) H2' (aromatic), H2 (CH₂)C1C2, C1', C2', C6'H2' (aromatic), H2 (CH₂), NH₂
H2 (CH₂) H1, H3C2C1, C3, C4H1, H3
H3 (CH₂) H2, H4C3C1, C2, C4H2, H4
H4 (CH₃) H3C4C2, C3H3
H2'/H6' (Aromatic) H3'/H5'C2'/C6'C4', C1', C3'/C5'H1, H3'/H5', OCH₃
H3'/H5' (Aromatic) H2'/H6'C3'/C5'C1', C4', C2'/C6'H2'/H6', OCH₃
OCH₃ NoneC-OCH₃C4'H3'/H5'

Variable Temperature NMR Studies for Dynamic Processes

Variable Temperature (VT) NMR experiments are used to investigate dynamic molecular processes such as conformational changes or hindered rotation. ox.ac.uknih.gov In this compound, rotation around the single bond connecting the chiral center (C1) to the aromatic ring (C1') may be hindered. At low temperatures, this slow rotation could lead to the appearance of distinct signals for different rotational isomers (rotamers). nih.gov

As the temperature is increased, the rate of rotation increases. If the exchange rate between rotamers becomes fast on the NMR timescale, the separate signals will broaden and eventually coalesce into a single, averaged signal. nih.gov By analyzing the spectra at different temperatures, particularly the coalescence temperature, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier, providing valuable information about the molecule's conformational dynamics. nih.gov

TemperatureObservationInterpretation
Low Temperature (e.g., -50 °C) Doubling of specific signals (e.g., aromatic protons).Slow exchange between two or more stable rotamers.
Intermediate Temperature Broadening of the doubled signals.The rate of rotation between rotamers is on the NMR timescale.
Coalescence Temperature (Tc) Signals merge into a single broad peak.The point where the exchange rate equals the frequency difference between the signals.
High Temperature (e.g., 80 °C) A single, sharp, averaged signal is observed.Fast exchange between rotamers.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z). This allows for the determination of the elemental formula of this compound with high confidence, distinguishing it from other isomers or compounds with the same nominal mass.

Furthermore, tandem mass spectrometry (MS/MS) experiments on the protonated molecular ion [M+H]⁺ can be used to investigate its fragmentation pathways. researchgate.net By inducing fragmentation and analyzing the resulting product ions, the structural components of the molecule can be confirmed. Common fragmentation pathways for this compound would likely include:

Alpha-cleavage: Loss of the C3H7 (propyl) radical from the butyl chain, leading to a stable iminium ion.

Benzylic cleavage: Cleavage of the bond between C1 and C2, resulting in a resonance-stabilized methoxybenzyl cation.

Loss of ammonia (B1221849): Elimination of NH₃ from the protonated molecule.

Fragmentation of the aromatic ring: Subsequent fragmentation involving the methoxy group, such as the loss of a methyl radical (•CH₃) or formaldehyde (B43269) (CH₂O). nih.gov

IonProposed FormulaCalculated m/zDescription
[M+H]⁺ C₁₁H₁₈NO⁺180.1383Protonated Molecular Ion
[M+H - NH₃]⁺ C₁₁H₁₅O⁺163.1117Loss of Ammonia
[M+H - C₃H₇]⁺ C₈H₁₀NO⁺136.0757Alpha-cleavage, loss of propyl radical
[C₈H₉O]⁺ C₈H₉O⁺121.0648Benzylic cleavage, formation of methoxybenzyl cation

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Purity Assessment in Reaction Mixtures

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a characteristic "fingerprint" of a molecule based on the vibrations of its chemical bonds. thermofisher.com These techniques are complementary and highly effective for identifying the functional groups present in this compound and for monitoring reaction progress or assessing purity.

FT-IR Spectroscopy: This technique measures the absorption of infrared light. Polar bonds, such as N-H and C-O, typically produce strong signals. pearson.com Key absorptions would include N-H stretching vibrations from the primary amine, C-H stretching from both the aliphatic butyl chain and the aromatic ring, C=C stretching from the aromatic ring, and characteristic asymmetric and symmetric C-O-C stretching from the methoxy-phenyl (anisole) moiety. bartleby.com

Raman Spectroscopy: This technique relies on the inelastic scattering of laser light. It is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. thermofisher.com Therefore, it is excellent for observing the C=C stretching vibrations of the aromatic ring and the C-C backbone of the alkyl chain.

Vibrational ModeExpected Wavenumber (cm⁻¹)Technique (Typical Observation)Functional Group
N-H Stretch 3400 - 3250FT-IR (Medium, often two bands)Primary Amine
Aromatic C-H Stretch 3100 - 3000FT-IR, Raman (Sharp)Aryl C-H
Aliphatic C-H Stretch 3000 - 2850FT-IR, Raman (Strong)Alkyl C-H
N-H Bend (Scissoring) 1650 - 1580FT-IR (Medium to strong)Primary Amine
Aromatic C=C Stretch 1600 - 1450FT-IR, Raman (Variable intensity)Aromatic Ring
Asymmetric C-O-C Stretch 1275 - 1200FT-IR (Strong)Aryl-Alkyl Ether
Symmetric C-O-C Stretch 1075 - 1020FT-IR (Medium)Aryl-Alkyl Ether
Aromatic C-H Out-of-Plane Bend 860 - 800FT-IR (Strong)1,4-Disubstituted Ring

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination and Resolution Studies

Since this compound possesses a chiral center at the C1 position, it exists as a pair of enantiomers (R and S). Chiral chromatography is the definitive technique for separating these enantiomers, determining their relative proportions (enantiomeric excess, % ee), and supporting preparative resolution studies. phenomenex.commdpi.com

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used method for enantioseparation. nih.gov The separation is achieved using a chiral stationary phase (CSP), often based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose) coated or immobilized on a silica (B1680970) support. mdpi.com By interacting differently with the two enantiomers, the CSP causes them to travel through the column at different rates, resulting in their separation.

Chiral Gas Chromatography (GC): Chiral GC is also a powerful tool for separating volatile chiral compounds. chromatographyonline.com For primary amines like this compound, derivatization is often required to improve volatility and chromatographic performance. nih.gov Common derivatizing agents include trifluoroacetic anhydride. The separation is then performed on a capillary column coated with a chiral selector, such as a cyclodextrin (B1172386) derivative. gcms.cz

These methods are quantitative and essential for quality control in asymmetric synthesis or after chiral resolution, ensuring the stereochemical purity of the final product.

ParameterChiral HPLCChiral GC
Stationary Phase Polysaccharide-based CSP (e.g., Chiralpak® series)Cyclodextrin-based CSP
Mobile Phase/Carrier Gas Hexane/Isopropanol mixtures (Normal Phase)Helium or Hydrogen
Sample Preparation Direct injection of solutionDerivatization (e.g., trifluoroacetylation) often required
Detection UV-Vis (at ~225 nm or 275 nm)Flame Ionization Detector (FID) or Mass Spectrometry (MS)
Key Result Retention times (t_R, t_S) for each enantiomerRetention times (t_R, t_S) for each derivatized enantiomer
Calculation Enantiomeric Excess (% ee) = [Area₁ - Area₂

X-ray Diffraction Analysis for Absolute Stereochemistry and Solid-State Structural Investigations

While chiral chromatography can separate enantiomers, single-crystal X-ray diffraction (XRD) is the ultimate method for determining the absolute stereochemistry (i.e., assigning the R or S configuration) of a chiral molecule. nih.govpurechemistry.org This technique requires a high-quality, enantiomerically pure crystal of the compound or a suitable salt or derivative. researchgate.net

The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. This pattern provides detailed information about the electron density within the crystal, allowing for the precise determination of the three-dimensional arrangement of every atom in the molecule, including bond lengths, bond angles, and torsional angles.

To determine the absolute configuration, anomalous dispersion effects are analyzed. nih.gov The Flack parameter is a key value calculated from the diffraction data; a value close to zero for the correct enantiomer model confirms the assignment with high confidence. nih.gov This analysis provides irrefutable proof of the molecule's absolute stereochemistry.

ParameterRepresentative Value/InformationSignificance
Crystal System e.g., OrthorhombicDescribes the symmetry of the crystal lattice.
Space Group e.g., P2₁2₁2₁ (chiral)Defines the symmetry elements within the unit cell.
Unit Cell Dimensions (Å) a, b, cThe dimensions of the repeating unit of the crystal.
Bond Lengths (Å) e.g., C-N, C-O, C-CProvides precise measurements of covalent bond distances.
**Bond Angles (°) **e.g., C-C-NProvides precise measurements of the angles between bonds.
Flack Parameter ~0.0(1)A value close to zero confirms the correct absolute configuration assignment.
Final Output Unambiguous (R) or (S) configurationDefinitive assignment of the molecule's absolute stereochemistry.

Unraveling the Molecular Landscape: Computational and Theoretical Studies on this compound

While experimental data provides the cornerstone of chemical knowledge, computational and theoretical studies offer an invaluable lens into the molecular world, predicting properties and behaviors at an atomic level. For the compound this compound, a substituted aromatic amine, these in silico methods are crucial for understanding its electronic structure, conformational flexibility, and reactivity. Although specific computational research on this compound is not extensively detailed in the public domain, the principles and techniques can be thoroughly illustrated by examining studies on analogous compounds containing the key 4-methoxyphenyl (B3050149) and butylamine moieties. This article explores the application of modern computational chemistry to elucidate the characteristics of this compound, following a structured approach to its theoretical investigation.

Applications and Utility of 1 4 Methoxyphenyl Butylamine in Chemical Synthesis and Materials Science

Role as a Chiral Building Block in Asymmetric Synthesis

Chiral amines are fundamental in asymmetric synthesis, serving as sources of chirality to produce enantiomerically pure compounds. researchgate.net This is crucial in fields like pharmaceuticals and agrochemicals, where the stereochemistry of a molecule can dictate its biological activity.

Precursor for Chiral Ligands in Asymmetric Catalysis

Chiral ligands are essential components of asymmetric catalysis, as they coordinate to a metal center to create a chiral environment that directs the stereochemical outcome of a reaction. nih.gov While numerous chiral phosphine (B1218219) ligands have been developed and successfully employed in a wide range of transition-metal-catalyzed asymmetric reactions, specific research detailing the synthesis of chiral ligands derived directly from 1-(4-methoxyphenyl)butylamine is not extensively documented. beilstein-journals.org

Generally, primary amines like this compound can be functionalized to form various types of ligands, such as phosphine-containing ligands. The synthesis of such ligands often involves the reaction of the amine with appropriate phosphorus-containing reagents. The resulting chiral ligands could potentially be utilized in catalytic processes like asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions. The efficacy of these potential ligands would depend on the steric and electronic properties conferred by the 1-(4-methoxyphenyl)butyl group.

Table 1: Potential Asymmetric Catalytic Reactions for Ligands Derived from this compound

Reaction Type Potential Metal Catalyst Potential Substrate Class
Asymmetric Hydrogenation Rhodium, Ruthenium, Iridium Prochiral olefins, ketones
Asymmetric Allylic Alkylation Palladium, Iridium Allylic substrates

Chiral Auxiliary in Stereoselective Organic Reactions

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. nih.gov After the desired stereoselective transformation, the auxiliary is removed and can often be recovered for reuse. Chiral amines are a well-established class of chiral auxiliaries. harvard.edu

While there is a wealth of information on the use of other chiral amines as auxiliaries in reactions like alkylations, aldol (B89426) reactions, and Diels-Alder reactions, specific examples and performance data for this compound in this role are not readily found in published research. Theoretically, this compound could be reacted with a carboxylic acid derivative to form a chiral amide. The steric bulk of the butyl group and the electronic nature of the methoxyphenyl group would then influence the facial selectivity of enolate reactions at the alpha-carbon.

Table 2: Theoretical Diastereoselective Reactions Employing this compound as a Chiral Auxiliary

Reaction Substrate Reagent Expected Outcome
Alkylation Chiral amide of a carboxylic acid Alkyl halide Diastereomerically enriched α-alkylated carboxylic acid
Aldol Reaction Chiral amide of a carboxylic acid Aldehyde or Ketone Diastereomerically enriched β-hydroxy carboxylic acid

Integration into Novel Organic Materials and Supramolecular Architectures

The structural features of this compound, including its aromatic ring, amine functionality, and chiral center, make it a candidate for incorporation into advanced organic materials.

Monomer for Specialty Polymer Synthesis (e.g., Polyimides, Polyamides)

Aromatic amines are common monomers in the synthesis of high-performance polymers like polyimides and polyamides. ncl.res.incsic.es These polymers are known for their thermal stability, mechanical strength, and chemical resistance. The incorporation of a chiral monomer such as this compound could impart unique properties to the resulting polymer, such as chiroptical activity or the ability to form helical structures.

However, specific studies on the synthesis and characterization of polyimides or polyamides derived from this compound are not prevalent in the scientific literature. The synthesis would typically involve the polycondensation of the diamine (if functionalized to be difunctional) or the monoamine with dianhydrides or diacyl chlorides, respectively. vt.edunih.gov

Component in Self-Assembled Systems

Self-assembly is a process in which molecules spontaneously organize into ordered structures through non-covalent interactions. researchgate.net Chiral molecules can induce chirality in the resulting supramolecular structures, leading to materials with interesting optical and electronic properties. nih.gov The combination of an aromatic ring (capable of π-π stacking) and an amine group (capable of hydrogen bonding) in this compound suggests its potential as a building block for self-assembled systems.

Despite the theoretical potential, there is a lack of specific research articles describing the design and study of self-assembled systems based on this compound. Such research would likely explore how the interplay of hydrogen bonding, π-π stacking, and steric interactions involving the butyl group and the chiral center dictates the morphology and properties of the resulting supramolecular architectures. worktribe.com

Use as a Chemical Intermediate for Complex Organic Molecule Synthesis

Chiral amines are valuable intermediates in the synthesis of complex organic molecules, particularly pharmaceuticals and natural products. nbinno.comnbinno.com They can serve as a scaffold onto which further chemical complexity is built, with the initial chirality being transferred to the final product.

While the related compound 1-(4-methoxyphenyl)ethylamine is a known intermediate in the synthesis of various bioactive compounds, the specific use of this compound as a key intermediate in the total synthesis of complex natural products or pharmaceuticals is not widely reported. Its structural motif could potentially be found in novel drug candidates, for example, in the side chains of compounds targeting specific biological receptors. A derivative, 1-(4-Methoxyphenyl)-2-benzylaminopropane, is noted as a high-purity intermediate for pharmaceutical synthesis, particularly for CNS-active drugs. nbinno.com

Development of Advanced Reagents and Catalyst Scaffolds from this compound

Chiral amines are fundamental building blocks in asymmetric synthesis, serving as precursors for a wide array of advanced reagents and catalyst scaffolds. Among these, 1-arylalkylamines are a privileged class of compounds due to their ready availability and the straightforward modification of their structure to fine-tune steric and electronic properties. While 1-phenylethylamine (B125046) is a well-established chiral auxiliary and catalyst precursor, its analogue, this compound, offers distinct structural features—a methoxy (B1213986) group on the aromatic ring and a butyl group on the chiral center—that can be exploited in the design of novel catalytic systems.

The development of catalysts from chiral amines like this compound is a key area of research in asymmetric catalysis. These amines can be incorporated into various catalyst frameworks, including organocatalysts and chiral ligands for transition metal catalysis. The electronic nature of the aryl substituent and the steric bulk of the alkyl group are critical determinants of the catalyst's efficacy and selectivity in asymmetric transformations.

Influence of the 4-Methoxyaryl Group

The presence of a methoxy group at the para-position of the phenyl ring in this compound introduces significant electronic effects. The methoxy group is an electron-donating group, which can influence the reactivity and selectivity of a catalyst derived from this amine in several ways:

Increased Nucleophilicity: The electron-donating nature of the methoxy group enhances the electron density on the aromatic ring and potentially on the nitrogen atom of the amine. This can increase the nucleophilicity of the amine, which is a crucial factor for organocatalysts that operate through a nucleophilic activation mechanism.

Modulation of Lewis Basicity: The Lewis basicity of the nitrogen atom can be tuned by the electronic properties of the aryl substituent. An increase in Lewis basicity can affect the coordination of the amine-derived ligand to a metal center in transition metal catalysis, thereby influencing the catalytic activity and enantioselectivity of the resulting complex.

Cation-π Interactions: The electron-rich nature of the 4-methoxyphenyl (B3050149) group can facilitate cation-π interactions with substrates or other parts of the catalyst, which can play a role in the stereochemical outcome of a reaction.

Research on related chiral ligands has shown that the electronic properties of substituents on the aryl ring can have a significant impact on the catalytic performance. For instance, in the copper-catalyzed enantioselective arylation of N-azaaryl aldimines, ligands derived from substituted 1-phenylethylamines demonstrated that electronic tuning is a viable strategy to optimize catalyst performance.

Impact of the Butyl Group

The butyl group at the chiral center of this compound provides a different steric environment compared to the more commonly used methyl group in 1-phenylethylamine. This variation in alkyl chain length can have profound effects on the catalyst's performance:

Steric Hindrance: The bulkier butyl group can create a more defined chiral pocket in the catalyst, leading to enhanced stereochemical control and higher enantioselectivity in asymmetric reactions.

Hydrophobicity: The longer alkyl chain increases the hydrophobicity of the catalyst, which can be advantageous in certain solvent systems or for reactions involving nonpolar substrates.

Supramolecular Assembly: In the context of supramolecular catalysis, the length of the alkyl chain can influence the self-assembly of catalyst monomers into well-defined nanostructures. Studies on l-phenylglycine-based amphiphiles have shown a direct correlation between the alkyl chain length and the enantioselectivity of the resulting supramolecular nanocatalyst in asymmetric Diels-Alder reactions. An optimal chain length was found to be crucial for achieving high enantiomeric excess, with both shorter and longer chains leading to diminished selectivity. This highlights the potential for the butyl group in this compound to direct the formation of highly organized and stereoselective catalytic assemblies.

The following table summarizes the potential effects of the structural features of this compound on catalyst properties, based on findings from analogous systems.

Structural FeaturePotential Effect on Catalyst PropertiesRationale/Supporting Evidence from Analogous Systems
4-Methoxy Group (Electron-Donating) Increased nucleophilicity of the catalyst.Electron-donating groups enhance electron density on the nitrogen atom.
Modulation of Lewis basicity for metal coordination.Electronic effects of aryl substituents tune the coordination properties of ligands.
Potential for enhanced cation-π interactions.Electron-rich aromatic systems can stabilize cationic intermediates or transition states.
Butyl Group (Increased Steric Bulk and Hydrophobicity) Creation of a more defined chiral pocket, potentially leading to higher enantioselectivity.Increased steric hindrance can improve facial discrimination of the substrate.
Increased hydrophobicity, affecting solubility and interactions in nonpolar media.Longer alkyl chains increase lipophilicity.
Influence on the self-assembly of supramolecular catalysts.Alkyl chain length governs the hierarchical organization of supramolecular nanostructures and chirality transfer.

Applications in the Development of Advanced Reagents

Beyond its direct use in catalyst scaffolds, this compound can serve as a chiral building block for the synthesis of more complex and specialized reagents. For example, it can be used to synthesize:

Chiral Auxiliaries: The amine can be attached to a substrate to direct a diastereoselective reaction, after which it can be cleaved and recovered.

Chiral Derivatizing Agents: It can be used to determine the enantiomeric purity of other compounds by forming diastereomeric derivatives that can be distinguished by techniques such as NMR spectroscopy or chromatography.

Precursors for Chiral Ligands: It is a valuable starting material for the synthesis of a variety of chiral ligands, including phosphine- and nitrogen-based ligands, which are widely used in asymmetric transition metal catalysis.

The combination of the electron-rich methoxyaryl group and the sterically significant butyl group makes this compound a promising candidate for the development of novel reagents and catalysts with unique reactivity and selectivity profiles. Further research into the applications of this specific chiral amine is warranted to fully explore its potential in advancing the field of asymmetric synthesis.

Systematic Synthesis and Structure Reactivity Relationship Studies of 1 4 Methoxyphenyl Butylamine Analogues

Synthesis of Homologues and Isomers with Varying Alkyl Chain Lengths

The synthesis of homologues and isomers of 1-(4-methoxyphenyl)butylamine, with variations in the alkyl chain, can be systematically achieved through established synthetic methodologies. A common and effective approach is the reductive amination of the corresponding 4-methoxyphenyl (B3050149) alkyl ketones. This method offers a versatile route to a series of 1-(4-methoxyphenyl)alkylamines, including the ethyl, propyl, butyl, and pentyl homologues.

The general synthetic scheme involves the reaction of a 4-methoxyphenyl alkyl ketone with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, in the presence of a reducing agent. The reaction proceeds via an imine intermediate, which is subsequently reduced to the corresponding primary amine.

Table 1: Synthesis of 1-(4-Methoxyphenyl)alkylamine Homologues via Reductive Amination

Alkyl ChainStarting KetoneAmine SourceReducing AgentProduct
Ethyl4'-MethoxyacetophenoneAmmonium acetateSodium cyanoborohydride1-(4-Methoxyphenyl)ethylamine
Propyl4'-MethoxypropiophenoneFormamide (B127407) (Leuckart reaction)Formic acid1-(4-Methoxyphenyl)propylamine
Butyl4'-Methoxybutyrophenone (B1346694)Ammonium formate (B1220265)Formic acidThis compound
Pentyl4'-MethoxyvalerophenoneAmmonia, H₂Raney Nickel1-(4-Methoxyphenyl)pentylamine

The choice of reducing agent and reaction conditions can be tailored to optimize the yield and purity of the desired amine. For instance, the Leuckart reaction, which utilizes formamide or ammonium formate as both the amine source and the reducing agent, is a classic method for this transformation. ntnu.nowikipedia.org More modern approaches may employ milder reducing agents like sodium cyanoborohydride or catalytic hydrogenation. organic-chemistry.org

The length of the alkyl chain can influence the reactivity of the resulting amine due to steric and electronic effects. Generally, as the alkyl chain length increases, the steric hindrance around the amino group also increases. This can affect the rate of reactions where the amine acts as a nucleophile. For instance, in reactions with electrophiles, a longer alkyl chain may lead to a slower reaction rate compared to the ethyl or propyl homologues. The electron-donating effect of the alkyl group also slightly increases with chain length, which can subtly influence the basicity and nucleophilicity of the amine.

Functionalization of the Aromatic Ring and Investigation of Substituent Effects on Reactivity

The chemical reactivity of this compound can be systematically modified by introducing various functional groups onto the aromatic ring. These substituents can exert electronic and steric effects that alter the electron density at the nitrogen atom and its accessibility, thereby influencing the amine's basicity and nucleophilicity.

Common synthetic strategies for introducing substituents onto the aromatic ring include electrophilic aromatic substitution reactions on anisole (B1667542) or a related precursor, followed by elaboration of the side chain to the aminobutyl group. Alternatively, functionalized bromobenzenes can be used as starting materials for Grignard reagent formation and subsequent reaction with an appropriate electrophile to build the side chain.

The effect of these substituents on the reactivity of the amine can be quantitatively assessed through kinetic studies of model reactions, such as N-alkylation or N-acylation. The data obtained from these studies can be used to construct Hammett plots, which correlate the reaction rates with the electronic properties of the substituents. The Hammett equation is given by:

log(k/k₀) = ρσ

where k is the rate constant for the substituted compound, k₀ is the rate constant for the unsubstituted compound, ρ (rho) is the reaction constant (a measure of the sensitivity of the reaction to substituent effects), and σ (sigma) is the substituent constant (a measure of the electronic effect of the substituent).

Table 2: Predicted Substituent Effects on the Reactivity of 1-(Aryl)butylamine Analogues

Substituent (X) at para-positionSubstituent Constant (σp)Predicted Effect on BasicityPredicted Effect on Nucleophilicity
-NO₂0.78DecreaseDecrease
-Cl0.23DecreaseDecrease
-H0.00ReferenceReference
-CH₃-0.17IncreaseIncrease
-OCH₃-0.27IncreaseIncrease

Electron-withdrawing groups (EWGs), such as a nitro (-NO₂) or chloro (-Cl) group, are expected to decrease the basicity and nucleophilicity of the amine by withdrawing electron density from the aromatic ring and, through resonance and inductive effects, from the nitrogen atom. Conversely, electron-donating groups (EDGs), like a methyl (-CH₃) or an additional methoxy (B1213986) (-OCH₃) group, are predicted to increase the electron density on the nitrogen, thereby enhancing its basicity and nucleophilicity. masterorganicchemistry.com

Exploration of Stereoisomeric Derivatives for Distinct Chemical Reactivities

This compound is a chiral molecule, existing as a pair of enantiomers, (R)- and (S)-1-(4-methoxyphenyl)butylamine. The synthesis of enantiomerically pure or enriched forms of this amine is of significant interest as the stereochemistry can profoundly influence its chemical reactivity, particularly in reactions involving other chiral molecules.

Several strategies can be employed for the synthesis of stereoisomeric derivatives:

Chiral Resolution: This classic method involves the separation of a racemic mixture of the amine by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or mandelic acid. wikipedia.orgnih.gov The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization, followed by liberation of the enantiomerically pure amine.

Enzymatic Resolution: Lipases are enzymes that can selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated and unacylated enantiomers. google.comresearchgate.net

Asymmetric Synthesis: This approach involves the use of a chiral auxiliary or a chiral catalyst to directly synthesize the desired enantiomer. For example, the reductive amination of 4'-methoxybutyrophenone can be carried out in the presence of a chiral catalyst to yield an enantiomerically enriched product.

The distinct chemical reactivities of the enantiomers are most apparent in their interactions with other chiral molecules. In a reaction with a chiral electrophile, the two enantiomers of this compound will react at different rates, leading to kinetic resolution. The transition states for the reaction of the (R)-amine and the (S)-amine with a chiral reagent are diastereomeric and thus have different energies, resulting in different reaction rates. This principle is fundamental to many processes in asymmetric synthesis.

Table 3: Methods for Obtaining Stereoisomers of this compound

MethodDescriptionKey Reagents/Components
Chiral ResolutionFormation and separation of diastereomeric salts.Racemic amine, Chiral acid (e.g., (R)-mandelic acid)
Enzymatic ResolutionSelective acylation of one enantiomer.Racemic amine, Lipase (B570770), Acyl donor
Asymmetric SynthesisDirect synthesis of an enantiomerically enriched product.Prochiral ketone, Chiral catalyst, Amine source

Quantitative Structure-Reactivity Relationship (QSAR) Studies in Non-Biological Contexts

Quantitative Structure-Reactivity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their measured reactivity in a specific chemical transformation. In a non-biological context, this involves correlating structural descriptors with kinetic or thermodynamic data from chemical reactions.

For the this compound analogues, a QSAR model could be developed to predict their nucleophilicity in a given reaction. The model would use various calculated molecular descriptors as independent variables and the experimentally determined reaction rate constants (or a related measure of reactivity) as the dependent variable.

Relevant molecular descriptors for a QSAR study of amine reactivity could include:

Electronic Descriptors:

Hammett constants (σ) for aromatic substituents.

Calculated atomic charges on the nitrogen atom.

Highest Occupied Molecular Orbital (HOMO) energy.

Steric Descriptors:

Taft steric parameters (Es).

Molecular volume or surface area around the amino group.

Topological Descriptors:

Molecular connectivity indices.

A multiple linear regression (MLR) or partial least squares (PLS) analysis can then be used to build the QSAR model. A hypothetical QSAR equation for predicting the nucleophilicity (log k) of substituted this compound analogues might take the form:

log k = c₀ + c₁σ + c₂Es + c₃(HOMO energy)

where c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis.

Such a model would be valuable for predicting the reactivity of new, unsynthesized analogues and for gaining a deeper understanding of the structural features that govern the chemical behavior of this class of compounds. While many QSAR studies focus on biological activity, the application of these methods to fundamental chemical reactivity provides a powerful tool for rational molecular design in chemical synthesis. nih.govnih.gov

Table 4: Key Parameters in a Non-Biological QSAR Study of Amine Reactivity

Parameter TypeExample DescriptorsInformation Provided
Dependent Variablelog(k) (logarithm of the reaction rate constant)Quantitative measure of chemical reactivity.
Independent Variables (Electronic)Hammett constants (σ), Nitrogen atomic chargeQuantify the electronic influence of substituents on the reaction center.
Independent Variables (Steric)Taft steric parameters (Es), Molecular volumeQuantify the steric hindrance around the reaction center.
Independent Variables (Quantum Chemical)HOMO/LUMO energiesProvide insight into the electronic structure and frontier molecular orbitals.

Emerging Research Directions and Future Outlook for 1 4 Methoxyphenyl Butylamine Chemistry

Exploration of Sustainable and Flow Chemistry Approaches for Efficient Synthesis

The synthesis of chiral amines, including 1-(4-Methoxyphenyl)butylamine, is undergoing a paradigm shift towards greener and more efficient methods. Traditional synthetic routes often involve multiple steps, hazardous reagents, and significant waste generation. Modern approaches focus on sustainability and process intensification, with flow chemistry and biocatalysis emerging as key enabling technologies.

Sustainable Synthesis Strategies:

Green chemistry principles are being increasingly integrated into the synthesis of amines. mdpi.comrsc.org Key strategies that can be applied to the synthesis of this compound include:

Reductive Amination: This is a powerful method for amine synthesis that can be made more sustainable by using greener reducing agents and catalysts. nih.gov

'Hydrogen Borrowing' Catalysis: This atom-economical approach utilizes alcohols as alkylating agents for amines, with water as the only byproduct. rsc.org This method is a promising green alternative for the synthesis of N-substituted derivatives of this compound.

Biocatalysis: The use of enzymes, such as transaminases, offers a highly selective and environmentally benign route to chiral amines under mild reaction conditions. bioengineer.org Biocatalytic methods can produce enantiomerically pure amines, which is crucial for pharmaceutical applications. For instance, a biotransformation process using Lipase (B570770) B has been explored for the synthesis of the related compound (S)-(-)-1-(4-methoxyphenyl)ethylamine, albeit with moderate optical purity. acs.org

Flow Chemistry:

Continuous flow reactors offer numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. nih.gov The application of flow chemistry to the synthesis of chiral amines is a rapidly growing area of research. gexinonline.com Immobilized catalysts and enzymes can be readily integrated into flow systems, allowing for efficient catalyst recycling and continuous production. bioengineer.org A continuous diastereomeric crystallization/racemization process has been demonstrated for a model amine, offering a pathway to achieving high yields of a single enantiomer. acs.org

Synthesis ApproachKey AdvantagesPotential for this compound
Biocatalysis High enantioselectivity, mild conditions, environmentally friendly. bioengineer.orgmdpi.comDirect asymmetric synthesis of enantiopure this compound.
Flow Chemistry Improved safety, scalability, and process control. nih.govgexinonline.comEfficient and continuous production with potential for in-line purification.
Hydrogen Borrowing High atom economy, use of renewable feedstocks (alcohols). rsc.orgSustainable synthesis of N-alkylated derivatives.

Development of Advanced Spectroscopic Probes for In Situ Reaction Monitoring

To optimize the synthesis of this compound and its derivatives, a deep understanding of reaction kinetics, mechanisms, and the influence of process parameters is essential. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes through real-time measurements of critical parameters. acs.orgnih.gov Advanced spectroscopic techniques are at the heart of PAT, enabling in-situ and real-time reaction monitoring. gexinonline.com

Spectroscopic Tools for In-Situ Monitoring:

Mass Spectrometry (MS): Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used for real-time monitoring of catalytic amination reactions, providing insights into reaction intermediates and kinetics. bioengineer.orgnih.gov Atmospheric Solids Analysis Probe (ASAP) coupled with MS allows for rapid analysis of reaction mixtures with minimal sample preparation. nih.gov

Vibrational Spectroscopy (FTIR and Raman): In-situ FTIR (e.g., ReactIR) and Raman spectroscopy are powerful tools for tracking the concentration of reactants, intermediates, and products in real-time. gexinonline.comresearchgate.net These techniques are non-invasive and can be used in a wide range of reaction conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: FlowNMR spectroscopy is an excellent technique for non-invasive, real-time reaction monitoring, providing detailed structural information about species in the reaction mixture. alfachemic.com

The data obtained from these in-situ techniques can be used to develop kinetic models, optimize reaction conditions, and ensure process robustness and reproducibility, which is particularly important for the scale-up of pharmaceutical manufacturing processes. gexinonline.commdpi.com

Spectroscopic TechniqueInformation ProvidedApplication in this compound Synthesis
Mass Spectrometry Identification of intermediates, reaction kinetics. nih.govmdpi.comElucidating the mechanism of catalytic amination or biocatalytic steps.
FTIR/Raman Real-time concentration profiles of reactants and products. researchgate.netprinceton.eduMonitoring reaction progress, determining endpoints, and ensuring process control.
FlowNMR Detailed structural information of all components in the reaction mixture. alfachemic.comNon-invasive analysis of complex reaction mixtures in continuous flow synthesis.

Integration into Advanced Catalytic Systems for Challenging Chemical Transformations

Chiral primary amines, such as this compound, and their derivatives are valuable building blocks and catalysts in asymmetric synthesis. Their integration into advanced catalytic systems is a promising area of research for tackling challenging chemical transformations.

Organocatalysis:

Chiral primary amines have emerged as powerful organocatalysts for a wide range of enantioselective reactions. researchgate.netbibliotekanauki.pl They can activate substrates through the formation of enamine or iminium ion intermediates. nih.gov Given its chiral nature, this compound could serve as a precursor for novel organocatalysts.

Transition Metal Catalysis:

The amine functionality in this compound can act as a ligand for transition metals, enabling the formation of chiral metal complexes. These complexes can be employed as catalysts in a variety of asymmetric transformations. The structurally similar 1-phenylethylamine (B125046) has been successfully used to create chiral ligands for reactions such as copper-catalyzed enantioselective arylation and zinc-catalyzed asymmetric phenyl transfer. This suggests that derivatives of this compound could be effective ligands in similar catalytic systems.

The development of bifunctional catalysts, which combine a metal center with an organic functional group, is a key area of interest. This compound could be incorporated into such systems to create catalysts with unique reactivity and selectivity for challenging reactions like C-H activation and cross-coupling reactions.

Catalytic SystemRole of this compoundPotential Challenging Transformations
Organocatalysis As a chiral catalyst or catalyst precursor. researchgate.netbibliotekanauki.plAsymmetric aldol (B89426), Michael, and Mannich reactions.
Transition Metal Catalysis As a chiral ligand for metal complexes.Asymmetric hydrogenation, C-H functionalization, cross-coupling reactions.

Expansion into Niche Applications in Smart Materials and Sensing Technologies

The unique structural and electronic properties of aryl amines make them attractive candidates for incorporation into functional materials. The chirality of this compound adds another dimension, opening up possibilities in areas like smart materials and sensing technologies.

Smart Materials:

Smart materials are designed to respond to external stimuli such as light, temperature, or pH. While the direct application of this compound in smart materials is not yet established, its aryl amine structure suggests potential for incorporation into responsive polymers or molecular switches. Lignin, an aromatic biopolymer, is being explored for the development of smart materials, indicating the potential of aromatic structures in this field.

Sensing Technologies:

Chiral amines are of particular interest in the development of sensors for chirality recognition and the determination of enantiomeric excess. Chiroptical sensing methods, which rely on changes in circular dichroism (CD) signals upon interaction with a chiral analyte, are a rapidly developing field. Imine-bond formation between a chiral amine and a chromophoric aldehyde has been shown to be an effective strategy for creating robust methods for enantiopurity analysis. This compound could be utilized either as the analyte or as a component of a chiral sensor for the detection of other molecules.

Furthermore, fluorescent sensors based on conjugated porous polymers have demonstrated high sensitivity for the detection of amines. The incorporation of a chiral amine like this compound into such polymer structures could lead to the development of sensors with enantioselective detection capabilities.

Application AreaPotential Role of this compoundResearch Focus
Smart Materials As a component in stimuli-responsive polymers or molecular switches.Synthesis and characterization of new functional polymers incorporating the amine.
Sensing Technologies As a chiral selector or analyte in chiroptical sensors.Development of rapid and sensitive methods for enantiomeric excess determination.

Interdisciplinary Research with Computational Chemistry and Advanced Materials Science

The synergy between experimental and computational chemistry is crucial for accelerating the discovery and development of new molecules and materials. Density Functional Theory (DFT) and other computational methods can provide valuable insights into the structure, reactivity, and spectroscopic properties of molecules like this compound and its derivatives.

Computational Chemistry:

Computational studies can be employed to:

Predict Reaction Mechanisms: Elucidate the mechanisms of synthetic and catalytic reactions involving this compound, guiding the design of more efficient processes.

Assign Absolute Configurations: Aid in the assignment of the absolute configuration of chiral amines through the comparison of experimental and DFT-calculated spectroscopic data, such as NMR chemical shifts.

Design Novel Catalysts: In silico design of new organocatalysts or metal complexes incorporating the this compound scaffold for specific asymmetric transformations.

Advanced Materials Science:

The intersection of chiral amine chemistry with advanced materials science opens up exciting new avenues of research. The development of chiral two-dimensional (2D) materials is an emerging field where molecular-scale chirality is translated into macroscopic material properties. The incorporation of chiral molecules like this compound onto the surface or within the layers of 2D materials could lead to novel materials with applications in chiral separations, asymmetric catalysis, and chiroptical devices. The discovery of chiral quantum states in topological materials further highlights the importance of chirality in condensed matter physics and materials science.

Interdisciplinary collaborations between synthetic chemists, computational chemists, and materials scientists will be essential to fully realize the potential of this compound in these cutting-edge research areas.

Conclusion

Summary of Key Academic Contributions in 1-(4-Methoxyphenyl)butylamine Research

Currently, publicly accessible academic literature and research databases show a limited number of studies specifically focused on the chemical compound this compound. The majority of available research in this structural class is centered on the closely related analogue, 1-(4-Methoxyphenyl)ethylamine. While direct academic contributions to the synthesis, characterization, and application of this compound are not extensively documented, its structural components suggest potential areas of scientific interest.

The primary academic relevance of compounds like this compound lies in their potential as building blocks in organic synthesis. The presence of a primary amine group and a methoxy-substituted phenyl ring makes it a candidate for various chemical transformations. Academic endeavors in similar structures often explore their utility in the synthesis of more complex molecules, including those with potential pharmacological activity. However, specific research detailing these contributions for the butylamine (B146782) derivative is scarce.

Prospective Role of this compound in Future Chemical Innovations

The prospective role of this compound in future chemical innovations can be extrapolated from the applications of analogous compounds. Its structure lends itself to several potential areas of development:

Asymmetric Synthesis: Chiral amines are valuable resolving agents and chiral auxiliaries in asymmetric synthesis. Should an efficient method for the enantioselective synthesis of this compound be developed, it could serve as a valuable tool for the stereocontrolled synthesis of other chiral molecules.

Pharmaceutical Scaffolds: The phenethylamine backbone is a common motif in many biologically active compounds. The butylamine derivative could be explored as a scaffold for the development of novel therapeutic agents. The methoxy (B1213986) group can influence the pharmacokinetic properties of a molecule, and the butyl chain offers a different lipophilic profile compared to its ethyl analogue, which could be advantageous in drug design.

Materials Science: Amines are often used in the development of polymers and functional materials. This compound could potentially be incorporated into novel polymers or used as a modifying agent for surfaces, although this area remains unexplored.

Identified Challenges and Opportunities for Continued Research Endeavors

The limited body of research on this compound presents both challenges and significant opportunities for future scientific investigation.

Challenges:

Lack of Dedicated Synthetic Routes: A primary challenge is the absence of well-established and optimized synthetic protocols specifically for this compound. While general methods for the synthesis of primary amines exist, their application and efficiency for this specific target molecule have not been extensively reported.

Limited Characterization Data: Comprehensive spectroscopic and physicochemical characterization data for this compound are not readily available in the scientific literature. This hinders its adoption in new research projects.

Competition from Analogues: The extensive research and commercial availability of the ethylamine (B1201723) analogue may overshadow the potential of the butylamine derivative, leading to a lack of funding and research interest.

Opportunities:

Development of Novel Synthetic Methodologies: The synthesis of this compound provides an opportunity to develop and showcase new or improved synthetic methods for the preparation of substituted butylamines.

Exploration of Biological Activity: A significant opportunity lies in the systematic investigation of the biological properties of this compound and its derivatives. This could uncover novel pharmacological leads.

Comparative Structure-Activity Relationship (SAR) Studies: Research comparing the properties and activities of this compound with its more well-studied ethylamine counterpart could provide valuable insights into the influence of the alkyl chain length on biological activity and chemical reactivity.

Q & A

Q. Protocol :

Prepare 1 mg/mL solution in methanol.

Inject 20 µL into HPLC (λ = 254 nm).

Calculate purity via peak area normalization.

Advanced: What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:
Scale-up introduces racemization risks. Solutions include:

  • Continuous Flow Reactors : Minimize residence time in high-temperature zones .
  • In-line Monitoring : PAT tools (FTIR, Raman) track enantiomeric excess in real-time .

Case Study : Pilot-scale synthesis of a related pyrazolo[3,4-d]pyrimidine achieved 85% yield and 98% ee using continuous flow and immobilized catalysts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.